Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of spirocyclic building blocks . These building blocks were first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the SMILES string and InChI key . For example, the SMILES string for tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide isOC(CS(C1)(=O)=O)C21CN(C(OC(C)(C)C)=O)C2
. Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 277.34, a form of powder, and a storage temperature of 2-8°C . The compound has an empirical formula of C11H19NO5S .Scientific Research Applications
Enantioselective Synthesis
- An efficient enantioselective synthesis method for related compounds, serving as intermediates for potent CCR2 antagonists, has been developed. This involves a key iodolactamization step, leading to highly functionalized derivatives (Campbell et al., 2009).
Supramolecular Arrangements
- The preparation and analysis of various derivatives, including tert-butyl variants, reveal insights into their molecular and crystal structures. These studies highlight the role of substituents in supramolecular arrangements and contribute to the understanding of crystallography in similar compounds (Graus et al., 2010).
Molecular Structure Analysis
- The synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, have been conducted. Techniques like NMR spectroscopy and X-ray diffraction have been utilized, providing valuable data on the molecular configuration of similar spirocyclic compounds (Moriguchi et al., 2014).
Chemical Reaction Pathways
- Research on similar compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, explores the reaction pathways and yields of isomeric condensation products. These studies provide insights into the reactivity and potential applications of these compounds in chemical synthesis (Moskalenko & Boev, 2012).
Assignment of Absolute Configuration
- The assignment of absolute configurations of similar compounds has been achieved using NMR spectroscopy. This method contributes to the accurate structural determination, which is crucial for the development and application of these compounds in scientific research (Jakubowska et al., 2013).
Synthetic Routes for Bifunctional Derivatives
- Novel synthetic routes have been established for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. These routes offer an entry point to new compounds, providing opportunities for further chemical exploration and potential pharmaceutical applications (Meyers et al., 2009).
Safety and Hazards
The safety and hazards associated with similar compounds include acute toxicity if ingested (Hazard Statements H301). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S/c1-18(2,3)27-17(23)21-11-19(12-21)13-28(24,25)10-15(19)20-16(22)26-9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKIGGXMBDQBJ-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C[C@@H]2NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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